![molecular formula C17H14FN3O2S B2851278 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide CAS No. 626222-94-4](/img/structure/B2851278.png)
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide is a complex organic molecule. It features a fused heterocyclic framework incorporating pyridazine and furan rings, and a fluorinated phenyl group, suggesting potential activity in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide typically begins with the preparation of intermediates such as 4-fluoro-phenylhydrazine and 3-chloro-6-(4-fluorophenyl)-pyridazine. These intermediates undergo nucleophilic aromatic substitution to introduce the pyridazinylsulfanyl group, followed by further functionalization to attach the furan-2-ylmethyl-acetamide moiety.
Typical reaction conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), with temperatures ranging from room temperature to reflux conditions, and reaction times varying from several hours to overnight.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. This often includes continuous flow chemistry techniques to enhance yield and purity, and reduce reaction times. Catalysts like palladium on carbon (Pd/C) might be used to facilitate reactions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation at the furan ring under acidic conditions, forming corresponding carbonyl derivatives.
Reduction: : Reduction of the pyridazine ring can be achieved using hydrogenation techniques, often with catalysts like Pt/C.
Substitution: : Electrophilic substitution reactions are possible at the fluorinated phenyl ring due to the electron-withdrawing effect of fluorine.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: : Hydrogen gas (H₂) in the presence of metal catalysts.
Substitution: : Various halogenating agents or electrophiles under anhydrous conditions.
Major Products
Oxidation: : Oxidized derivatives with carbonyl functionalities.
Reduction: : Reduced pyridazine derivatives.
Substitution: : Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide is studied for its reactivity and the development of new synthetic methodologies. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, its structural features are investigated for potential interactions with biomolecules, making it a candidate for probing enzyme functions or protein-ligand interactions.
Medicine
Medically, this compound might have potential as a drug lead, particularly due to its heterocyclic structure, which is often found in pharmacologically active compounds. Research into its bioactivity against various diseases or conditions is ongoing.
Industry
In industry, the compound's stability and reactivity make it suitable for applications in material science, such as the development of novel polymers or as a precursor in organic electronic materials.
Mechanism of Action
The mechanism by which 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide exerts its effects typically involves interactions with specific molecular targets such as enzymes or receptors. Its heterocyclic structure allows it to fit into active sites of proteins, potentially modulating their activity by binding through hydrogen bonds, van der Waals interactions, or π-π stacking with aromatic residues.
Comparison with Similar Compounds
Similar compounds include various heterocyclic molecules such as:
2-[6-(4-Chloro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide: : Similar in structure but with a chlorine substituent, affecting its reactivity and interaction with biological targets.
2-[6-(4-Methyl-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide: : Features a methyl group which can alter the compound's steric and electronic properties.
2-[6-(4-Nitro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide:
The uniqueness of 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide lies in the presence of the fluorine atom, which often enhances metabolic stability and binding affinity in drug molecules, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-13-5-3-12(4-6-13)15-7-8-17(21-20-15)24-11-16(22)19-10-14-2-1-9-23-14/h1-9H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFANUBQGBSQSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
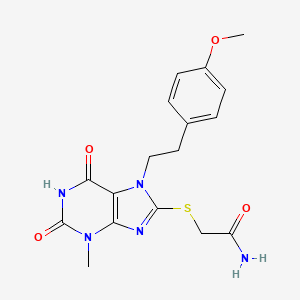
![(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2851198.png)
![8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2851200.png)
![2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2851202.png)
![3-(2-chlorophenyl)-5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2851203.png)

![8-(3,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2851205.png)
![2-Methyl-5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2851210.png)
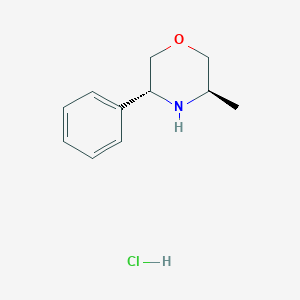
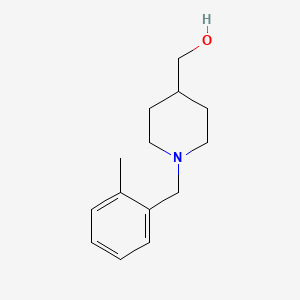
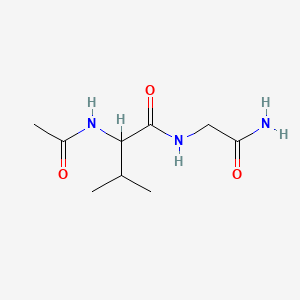
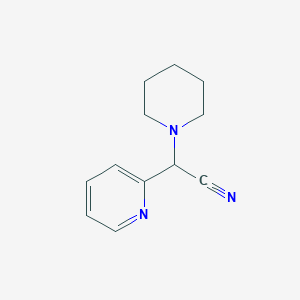
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2851216.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2851217.png)
